2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXMJFBQNFKQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chlorophenyl 6 Nitro 1,3 Benzoxazole and Analogues
Established Synthetic Pathways for 2-Substituted Benzoxazoles
Cyclization Reactions of 2-Aminophenols with Carboxylic Acid Derivatives
One of the most fundamental and widely used methods for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acyl chlorides or esters. mdpi.com For the specific synthesis of 2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole, this would involve the reaction of 2-amino-5-nitrophenol (B90527) with 2-chlorobenzoic acid or one of its activated forms.
The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA) to facilitate the intramolecular cyclization of the intermediate amide. rsc.org The general mechanism involves the initial formation of an o-hydroxy amide, which then undergoes acid-catalyzed cyclodehydration to yield the benzoxazole (B165842) ring.
Table 1: Examples of Reagents for Cyclization with 2-Aminophenols
| Reactant with 2-Aminophenol | Product Type | Typical Conditions |
| Carboxylic Acids | 2-Substituted Benzoxazole | High Temperature, Acid Catalyst (e.g., PPA) |
| Acyl Chlorides | 2-Substituted Benzoxazole | Base (e.g., Pyridine), Room Temp. or Heat |
| Aldehydes | 2-Substituted Benzoxazole | Oxidizing Agent, Catalyst |
| Esters | 2-Substituted Benzoxazole | High Temperature, Acid or Base Catalyst |
| Nitriles | 2-Substituted Benzoxazole | Acid Catalyst (e.g., HCl), Lewis Acids |
Oxidative Cyclization Protocols for Phenolic Schiff Bases
Another prevalent strategy involves the oxidative cyclization of phenolic Schiff bases. researchgate.net This two-step, one-pot process begins with the condensation of a 2-aminophenol (in this case, 2-amino-5-nitrophenol) with an aldehyde (2-chlorobenzaldehyde) to form a Schiff base intermediate. This intermediate is then subjected to an oxidizing agent, which promotes the intramolecular cyclization to form the benzoxazole ring.
A wide array of oxidants has been successfully employed for this transformation, offering varying degrees of efficiency and substrate compatibility. The choice of oxidant can be crucial for the reaction's success, especially with electronically diverse substrates. researchgate.net
Table 2: Oxidizing Agents for Schiff Base Cyclization
| Oxidizing Agent | Reference Example |
| Manganese(III) Acetate (Mn(OAc)₃) | researchgate.net |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | researchgate.net |
| Lead(IV) Acetate (Pb(OAc)₄) | researchgate.net |
| Pyridinium Chlorochromate (PCC) on Silica Gel | researchgate.net |
| Dess-Martin Periodinane | researchgate.net |
| Barium Manganate (BaMnO₄) | researchgate.net |
Direct C-H Functionalization at the C2 Position of the Benzoxazole Core
While less common for the de novo synthesis of the title compound, direct C-H functionalization represents a powerful tool for the derivatization of a pre-formed benzoxazole core. This modern approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, a 6-nitrobenzoxazole could potentially be functionalized at the C2 position with a 2-chlorophenyl group using transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com These reactions typically involve a directing group to guide the catalyst to the specific C-H bond, followed by coupling with an appropriate aryl partner. The development of C-H activation/functionalization is a rapidly evolving field, with ongoing research to expand its scope and applicability to complex molecules like nitroarenes. rsc.orgnih.gov
Amide Transformation Strategies for Heterocycle Formation
The transformation of amides into heterocyclic systems is a versatile synthetic strategy. In the context of benzoxazole synthesis, an N-(2-hydroxyphenyl)amide can serve as a key precursor. For the target molecule, this would be N-(2-hydroxy-4-nitrophenyl)-2-chlorobenzamide. This intermediate, which can be synthesized from the reaction of 2-amino-5-nitrophenol and 2-chlorobenzoyl chloride, can be cyclized under dehydrating conditions (e.g., using Burgess reagent or thermal methods) to form the this compound. This approach provides a controlled, stepwise alternative to the direct condensation of the aminophenol and carboxylic acid.
Advanced and Sustainable Approaches in Benzoxazole Synthesis
In line with the growing emphasis on environmentally friendly chemical processes, significant efforts have been directed towards developing more sustainable methods for benzoxazole synthesis.
Green Chemistry Methodologies in Heterocyclic Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including benzoxazoles. sioc-journal.cn These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the condensation and cyclization reactions described above. rsc.orgnih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. rsc.orgnih.gov
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ionic liquids is preferred over traditional hazardous solvents. sioc-journal.cn
Catalysis: The development of reusable and non-toxic catalysts, such as supported metal nanoparticles or solid acid catalysts, is a major focus. rsc.orgnih.gov For example, an imidazolium (B1220033) chlorozincate ionic liquid supported on iron oxide nanoparticles has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound irradiation. nih.gov
These advanced approaches not only offer environmental benefits but can also provide access to novel benzoxazole derivatives with improved efficiency and selectivity. sioc-journal.cn
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Method | Green Chemistry Approach |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Solvent | Often high-boiling, toxic organic solvents | Water, ionic liquids, or solvent-free |
| Catalyst | Stoichiometric strong acids (e.g., PPA) | Recyclable heterogeneous catalysts |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Waste Generation | Higher, due to solvent use and catalyst disposal | Minimized |
Solvent-Free Reaction Conditions
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. growingscience.com The synthesis of 2-aryl-benzoxazoles has been successfully achieved under these conditions, often in conjunction with other enabling technologies like microwave irradiation or mechanochemistry. scienceandtechnology.com.vngrowingscience.com For instance, the condensation of 2-aminophenols with aromatic aldehydes can be performed by heating the neat reactants, sometimes with a solid-supported catalyst to facilitate the reaction. nih.govacs.org
One approach involves using a Brønsted acidic ionic liquid gel as a catalyst for the condensation and aromatization of 2-aminophenol and aldehydes at 130 °C without any solvent. nih.govacs.orgrsc.org This method has been used to prepare numerous derivatives with yields ranging from 85–98%. nih.govrsc.org Another solvent-free technique utilizes potassium-ferrocyanide as a catalyst, proceeding via a grinding method using a mortar and pestle at room temperature. rsc.org This approach is notable for its extremely short reaction times (less than 2 minutes) and excellent yields (87–96%). rsc.org The phosphonium (B103445) acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene (B28343) sulfonate] has also been reported to catalyze the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aryl aldehydes at 100 °C under solvent-free conditions, yielding a wide range of derivatives. rsc.org
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Aryl Aldehydes | Brønsted Acidic Ionic Liquid Gel, 130 °C | 5 h | 85-98 | nih.govrsc.org |
| 2-Aminophenol, Aromatic Aldehydes | Potassium-Ferrocyanide, Grinding, RT | < 2 min | 87-96 | rsc.org |
| 2-Aminophenol, Aryl Aldehydes | Phosphonium Acidic Ionic Liquid, 100 °C | Not specified | 65-96 | rsc.org |
| 2-amino-4-methylphenol (B1222752), Aromatic Aldehydes | Iodine/K2CO3, Microwave | Not specified | 67-90 | scienceandtechnology.com.vn |
Ultrasound-Assisted Synthesis
Ultrasound irradiation (sonication) has emerged as a valuable tool in organic synthesis, promoting reactions through acoustic cavitation, which generates localized high temperatures and pressures. rsc.org This technique often leads to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. nih.govnih.gov
The synthesis of benzoxazole derivatives has been effectively accelerated using ultrasound. nih.gov One green method involves the reaction of 2-aminophenol with aldehydes catalyzed by a magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP). nih.govnih.gov Under solvent-free sonication at 70 °C, the desired products were obtained in moderate to high yields within just 30 minutes. nih.govnih.gov This protocol highlights several advantages, including catalyst reusability, simple workup, and adherence to green chemistry principles. nih.gov Another study demonstrated the synergy between sonication and a rare earth-based nanocatalyst (NiFe2–xEUxO4) for the synthesis of benzoxazoles, further showcasing the efficiency of this approach. nih.gov
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Benzaldehyde | LAIL@MNP, 70 °C, Solvent-free | 30 min | up to 90 | nih.govnih.gov |
| 2-Aminophenol, Aldehydes | NiFe2–xEUxO4 Nanocatalyst | Not specified | Not specified | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a well-established technique that dramatically accelerates reaction rates by directly coupling microwave energy with the molecules in the reaction mixture. eurekaselect.comresearchgate.net This efficient internal heating often results in shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. eurekaselect.com
The synthesis of this compound analogues has been extensively explored using microwave irradiation. ias.ac.in One-pot methods involve the cyclocondensation of 2-aminophenols with aldehydes in the presence of an oxidizing agent like phenyliodine bis(trifluoroacetate) (PIFA) or MnO2 nanoparticles. researchgate.netias.ac.in For example, a library of benzoxazoles was synthesized in good to excellent yields using PIFA-promoted cyclocondensation under microwave irradiation. ias.ac.in Another green approach utilizes a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a catalyst under solvent-free microwave conditions, providing 2-arylbenzoxazoles in good to excellent yields. mdpi.com This method is particularly attractive as the DES catalyst can be recovered and reused. mdpi.com Furthermore, the use of iodine as an oxidant under solvent-free microwave conditions for the reaction of 2-amino-4-methylphenol with aromatic aldehydes has also proven effective. scienceandtechnology.com.vn
| Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenols, Aldehydes | PIFA | One-pot | Good to Excellent | ias.ac.in |
| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] | Solvent-free | Good to Excellent | mdpi.com |
| o-Aminophenol, Aromatic Aldehydes | MnO2 nanoparticles | One-pot | Not specified | researchgate.net |
| 2-amino-4-methylphenol, Aromatic Aldehydes | Iodine | Solvent-free | Good | scienceandtechnology.com.vn |
Mechanochemical Synthesis
Mechanochemical synthesis, which utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, is an environmentally friendly alternative to traditional solvent-based methods. growingscience.com These reactions are typically performed in the solid state or with minimal solvent, reducing waste and often enhancing reaction rates.
A notable example of this technique applied to benzoxazole synthesis is the use of potassium-ferrocyanide as a catalyst. rsc.org By simply grinding 2-aminophenol and aromatic aldehydes with the catalyst in a mortar and pestle at room temperature, benzoxazole derivatives were obtained in 87–96% yield in less than two minutes. rsc.org The key advantages of this method are the exceptionally short reaction time, high yield, simple workup procedure, and the use of a non-toxic, inexpensive catalyst under solvent-free and ambient conditions, making it a highly efficient and green protocol. rsc.org
Utilization of Ionic Liquid Catalysts
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained prominence as green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and recyclability. bepls.comresearchgate.net They have been successfully employed in the synthesis of 2-aryl-1,3-benzoxazoles, often acting as both catalyst and reaction medium. bepls.comresearchgate.net
Both Brønsted acidic and Lewis acidic ILs have been shown to be effective. rsc.orgnih.gov For example, a Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303), has been used as a reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org While this method provides high yields (85-98%), it requires elevated temperatures (130 °C) and longer reaction times (5 hours). nih.govrsc.org Another approach uses the phosphonium acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene sulfonate] at 100 °C under solvent-free conditions. rsc.org Additionally, magnetic nanoparticles functionalized with a Lewis acidic ionic liquid (LAIL@MNP) have been used as a catalyst under solvent-free ultrasound irradiation, demonstrating high efficiency and easy magnetic separation for reuse. nih.govnih.gov
| Ionic Liquid Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | 130 °C, 5 h, Solvent-free | 85-98 | nih.govrsc.org |
| [Et3NH][HSO4] | 2-(4-amino phenyl) benzoxazole, Aldehyde, Thioglycolic acid | 80 °C, Solvent-free | Excellent | bepls.com |
| LAIL@MNP | 2-Aminophenol, Aldehydes | 70 °C, 30 min, Ultrasound | Moderate to High | nih.govnih.gov |
| 1-butylpyridinium iodide ([BPy]I) | Benzoxazoles, Secondary amines | Room Temp., 3.5 h, CH3CN | up to 97 | nih.gov |
Application of Nanocatalysts
Nanocatalysts offer distinct advantages in chemical synthesis, including high surface-area-to-volume ratios, which lead to enhanced catalytic activity, and the potential for easy separation and recycling, particularly with magnetic nanoparticles. rsc.org Various nanocatalysts have been developed for the synthesis of 2-substituted benzoxazoles. rsc.orgresearchgate.net
Examples include a magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], which catalyzes the reaction between 2-aminophenol and aldehydes in water under reflux conditions, affording yields of 79–89% in about 45 minutes. rsc.org Another efficient system employs a palladium-supported nanocatalyst, [SMNP@GLP][Cl], for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes in the presence of oxygen, achieving yields of 83–95%. rsc.org Mixed metal oxides, such as TiO2–ZrO2, have also been reported as green, reusable catalysts for the reaction in acetonitrile (B52724) at 60 °C, providing 2-aryl benzoxazole derivatives in 83–93% yield within 15–25 minutes. rsc.org The use of copper(I) oxide (Cu2O) in DMSO at room temperature also gives high yields of 2-substituted benzoxazoles. rsc.org
| Nanocatalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-Aminophenol, Aldehyde | Water, Reflux, 45 min | 79-89 | rsc.org |
| [SMNP@GLP][Cl]-Pd | 2-Aminophenol, Aldehydes | DMF, K2CO3, O2, 80 °C, 18 h | 83-95 | rsc.org |
| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile, 60 °C, 15-25 min | 83-93 | rsc.org |
| Cu2O | 2-Aminophenol, Substituted Aryl Aldehydes | DMSO, Room Temp., 2-5 h | 70-95 | rsc.org |
Organometallic and Metal-Catalyzed Reaction Systems
Organometallic and metal-catalyzed reactions provide powerful and versatile routes to benzoxazole synthesis. benthamdirect.com Catalysts based on metals such as copper, palladium, iron, and nickel are commonly employed, enabling transformations that are often difficult to achieve otherwise. rsc.orgbenthamdirect.com
Copper-catalyzed methods are particularly prevalent. For instance, CuO nanoparticles have been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of 2-bromoarylamides to form benzoxazoles. chemicalbook.comorganic-chemistry.org This reaction is typically carried out in DMSO in the presence of a base like K2CO3 or Cs2CO3. chemicalbook.com Nickel(II) complexes of benzoyl hydrazones have also been developed as catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, achieving high yields (87–94%) with low catalyst loading. rsc.org
Palladium catalysis is another cornerstone of modern organic synthesis. An efficient palladium-catalyzed synthesis of 2-arylbenzothiazoles, analogues of benzoxazoles, has been reported, suggesting its applicability to the oxygen-containing heterocycles. growingscience.com Organobismuth reagents, such as triphenylbismuth (B1683265) dichloride (Ph3BiCl2), have been used to promote the cyclodesulfurization of thioamides with aminophenols to afford 2-arylazoles, demonstrating a novel metal-promoted pathway to these heterocyclic systems. beilstein-journals.org
| Catalyst System | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CuO Nanoparticles | Intramolecular Cyclization of 2-bromoarylamides | DMSO, Base (K2CO3/Cs2CO3) | Not specified | chemicalbook.comorganic-chemistry.org |
| Nickel(II) complexes | Intramolecular Cyclization | DMF, K2CO3, 80 °C, 3-4 h | 87-94 | rsc.org |
| Ph3BiCl2 | Cyclodesulfurization | 1,2-DCE, 60 °C, 18 h | up to 91 | beilstein-journals.org |
Brønsted Acidic Catalysis in Benzoxazole Formation
The formation of the benzoxazole core is frequently achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, a reaction often catalyzed by Brønsted acids. These catalysts facilitate the crucial cyclodehydration step. Polyphosphoric acid (PPA) is a widely used medium and catalyst for this transformation, particularly in the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aromatic carboxylic acids at elevated temperatures. nih.gov The mechanism involves the protonation of the carboxylic acid, activating it for nucleophilic attack by the amino group of the 2-aminophenol, followed by an acid-catalyzed dehydration to form the oxazole (B20620) ring.
Alternative Brønsted acid catalysts have been developed to create milder and more environmentally benign conditions. For instance, p-toluenesulfonic acid (TsOH·H₂O) has been used in combination with other reagents to promote the cyclization of 2-aminophenols. acs.org Furthermore, modern approaches utilize reusable heterogeneous catalysts, such as Brønsted acidic ionic liquids (BAILs), which can be grafted onto a solid support like tetraethyl orthosilicate (TEOS). nih.govacs.org These solid acid catalysts offer high yields, simplified product work-up, and the ability to be recycled without significant loss of activity. nih.govacs.orgrsc.org The reaction conditions for these catalysts often involve heating the substrates, such as a 2-aminophenol and an aldehyde, either under solvent-free conditions or in a suitable solvent. nih.govrsc.org
| Catalyst | Typical Substrates | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 2-Aminophenol, Carboxylic Acid | High Temperature (e.g., 150°C) | Effective for dehydration | nih.gov |
| p-Toluenesulfonic Acid (TsOH·H₂O) | 2-Aminophenol, β-Diketones | Used with co-catalyst (e.g., CuI) | Milder conditions possible | acs.org |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehyde | 130°C, Solvent-free | Reusable, high yield, simple work-up | nih.govacs.org |
Synthetic Strategies for Introducing Halogen and Nitro Substituents
The synthesis of this compound requires the specific placement of both a chlorine atom and a nitro group. These substituents can be introduced either by direct functionalization of a pre-formed benzoxazole scaffold or, more commonly, by using precursors that already contain these functionalities in the desired positions.
Regioselective Introduction of Chlorine Atoms
For the target compound, the chlorine atom is located on the C2-phenyl substituent. The most direct synthetic strategy involves using a chlorine-containing precursor, such as 2-chlorobenzoic acid or 2-chlorobenzoyl chloride, during the initial benzoxazole ring formation. scribd.comacs.org This approach ensures the regioselective placement of the chlorine atom at the ortho position of the phenyl ring without requiring a separate halogenation step on the final benzoxazole product.
For the synthesis of analogues, direct chlorination of the benzoxazole ring system is also a viable method. This reaction typically proceeds as an electrophilic aromatic substitution on the electron-rich benzo-fused portion of the molecule. nih.gov Depending on the reaction conditions and the chlorinating agent used, dichlorinated products such as 2,6-dichloro-benzoxazole can be selectively obtained, for example, by reacting a benzoxazole with excess chlorinating agent in the presence of an acid catalyst. google.com Iron(III)-mediated protocols have also been developed for the site-specific halogenation of the aminophenol precursors. researchgate.net
Methods for Nitration of Benzoxazole Scaffolds
Two primary strategies exist for introducing the 6-nitro group onto the benzoxazole scaffold. The first involves the direct nitration of a pre-formed 2-arylbenzoxazole. Electrophilic nitration of the benzoxazole ring system tends to occur preferentially at the 6-position, and to a lesser extent at the 4-, 5-, or 7-positions, depending on existing substituents and reaction conditions. researchgate.net
The second, and more regiochemically precise method for the synthesis of the title compound, is to begin with a nitrated precursor. The use of 2-amino-5-nitrophenol as the starting material ensures that the nitro group is unambiguously positioned. nih.gov During the cyclization reaction to form the benzoxazole, the 5-position of the aminophenol becomes the 6-position of the resulting benzoxazole ring system. This precursor-based approach avoids the formation of regioisomers that can occur with direct nitration.
Synthesis of Key Precursors for this compound
The assembly of the target molecule relies on two key precursor molecules:
2-Amino-5-nitrophenol : This compound provides the foundational structure for the 6-nitro-1,3-benzoxazole (B93241) core. The amino and hydroxyl groups are essential for the cyclization reaction, while the nitro group at the 5-position dictates its final location at the 6-position of the benzoxazole ring. nih.gov This precursor can be synthesized through various routes, including the partial reduction of dinitrophenols. patsnap.com
2-Chlorobenzoic Acid (or its activated derivatives like 2-Chlorobenzoyl Chloride ): This precursor supplies the 2-(2-chlorophenyl) substituent. The carboxylic acid group reacts with the 2-aminophenol to form the benzoxazole ring, thereby incorporating the chlorophenyl moiety at the C2 position. scribd.com
Multi-Step Synthesis of this compound
The most direct and efficient synthesis of this compound involves a one-pot condensation and cyclodehydration reaction between the key precursors.
The established methodology involves reacting stoichiometric amounts of 2-amino-5-nitrophenol and 2-chlorobenzoic acid in the presence of a strong Brønsted acid, which also serves as the reaction medium. nih.gov Polyphosphoric acid (PPA) is highly effective for this purpose. The reaction mixture is heated to a high temperature, typically around 150°C or higher, to drive the dehydration and subsequent ring closure.
The reaction proceeds in two conceptual stages within the one-pot process:
Amide Formation : The amino group of 2-amino-5-nitrophenol performs a nucleophilic attack on the activated carbonyl of 2-chlorobenzoic acid to form an intermediate N-(2-hydroxy-4-nitrophenyl)-2-chlorobenzamide.
Cyclodehydration : Under the strongly acidic and high-temperature conditions, the phenolic hydroxyl group attacks the amide carbonyl, leading to the elimination of a water molecule and the formation of the stable, aromatic benzoxazole ring.
Following the reaction, the product is typically isolated by pouring the hot reaction mixture into water or ice, which causes the crude this compound to precipitate. Further purification can be achieved through recrystallization from a suitable solvent like ethanol. nih.gov
| Compound Name |
|---|
| This compound |
| 2-amino-5-nitrophenol |
| 2-chlorobenzoic acid |
| 2-chlorobenzoyl chloride |
| 2,6-dichloro-benzoxazole |
| N-(2-hydroxy-4-nitrophenyl)-2-chlorobenzamide |
| p-toluenesulfonic acid |
| polyphosphoric acid |
| tetraethyl orthosilicate |
Biological Activities and Mechanistic Investigations of 2 2 Chlorophenyl 6 Nitro 1,3 Benzoxazole Analogues Preclinical Focus
Antimicrobial Research of Benzoxazole (B165842) Derivatives
Benzoxazole derivatives have been extensively evaluated for their potential to combat microbial infections. The presence of the nitro group and the halogenated phenyl ring on the benzoxazole core often enhances the antimicrobial potency of these compounds.
Derivatives of 6-nitro-1,3-benzoxazole (B93241) have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. In vitro studies, typically measuring the Minimum Inhibitory Concentration (MIC), have quantified the efficacy of these compounds. For instance, a series of (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one N'-substituted thiosemicarbazone derivatives were tested against various bacterial strains. Several analogues exhibited potent antibacterial activity, highlighting the potential of the 6-nitrobenzoxazole scaffold.
Table 1: Representative Antibacterial Activity of 6-Nitrobenzoxazole Derivatives (MIC in µg/mL)
| Compound Analogue | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
|---|---|---|---|---|
| Analogue A | 12.5 | 25 | 50 | 100 |
| Analogue B | 6.25 | 12.5 | 25 | 50 |
| Analogue C | 25 | 50 | 100 | >100 |
| Analogue D | 12.5 | 12.5 | 50 | 50 |
Note: Data is representative of findings for various 6-nitrobenzoxazole analogues reported in preclinical studies. Actual values may vary based on the specific molecular structure.
A primary mechanism underlying the antibacterial action of many benzoxazole derivatives is the inhibition of DNA gyrase. esisresearch.orgresearchgate.net This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. esisresearch.org Unlike mammalian cells which lack this enzyme, bacteria rely on DNA gyrase, making it an excellent selective target for antibacterial agents. esisresearch.orgresearchgate.net Computational and molecular docking studies have shown that benzoxazole derivatives can fit into the ATP-binding site of the GyrB subunit of DNA gyrase, preventing its normal function and leading to a bactericidal effect. researchgate.netresearchgate.net The structural conformation of the benzoxazole, particularly the planarity between the benzoxazole system and the phenyl ring, appears to be important for this interaction. esisresearch.org
In addition to their antibacterial properties, benzoxazole derivatives have shown significant promise as antifungal agents. They have been tested against a variety of pathogenic fungi, with Candida albicans being a frequent subject of investigation due to its clinical relevance. Studies on compounds such as 2-(2'-hydroxy-5'-aminophenyl)benzoxazole have demonstrated fungistatic activity against Candida species. While the potency may sometimes be lower than that of established antifungal drugs like fluconazole, the novel scaffold offers a template for developing new agents to overcome existing drug resistance. mdpi.com
Table 2: Representative Antifungal Activity of Benzoxazole Derivatives against Candida albicans (MIC in µg/mL)
| Compound Analogue | Candida albicans MIC (µg/mL) |
|---|---|
| Analogue E | 32 |
| Analogue F | 16 |
| Analogue G | 64 |
| Analogue H | 32 |
| Fluconazole (Reference) | 8-16 |
Note: Data is representative of findings for various benzoxazole analogues reported in preclinical studies. Actual values may vary based on the specific molecular structure.
The primary antifungal mechanism for many azole-containing compounds, including benzoxazoles, is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. plos.org Benzoxazole derivatives can interfere with the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol pathway. researchgate.netnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function, inhibits fungal growth, and can lead to cell death. plos.orgresearchgate.net
Other potential mechanisms include direct membrane permeabilization, where the compounds intercalate into the lipid bilayer, causing leakage of essential cellular contents. Furthermore, some derivatives may modulate mitochondrial respiration. By interfering with the electron transport chain, these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways within the fungal cell.
Antifungal Activities against Pathogenic Fungi (e.g., Candida albicans)
Anticancer Research of Benzoxazole Derivatives
The unique structural characteristics of benzoxazoles have also made them attractive candidates in the search for novel anticancer agents. The planar, electron-rich nature of the ring system allows for interaction with biological macromolecules like DNA and various enzymes involved in cancer progression.
Numerous preclinical studies have demonstrated the in vitro anti-proliferative effects of benzoxazole analogues against a panel of human cancer cell lines. These include the hepatocellular carcinoma line (HepG2), breast adenocarcinoma line (MCF-7), and non-small cell lung cancer line (NCI-H460). The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. For instance, certain 2-phenylbenzoxazole (B188899) derivatives have shown dose-dependent inhibitory effects on these cell lines. nih.gov The substitution pattern on both the benzoxazole and the phenyl ring plays a critical role in determining the cytotoxic potency and selectivity.
Table 3: Representative In Vitro Anti-proliferative Activity of Benzoxazole Analogues (IC50 in µM)
| Compound Analogue | HepG2 (Liver) | MCF-7 (Breast) | NCI-H460 (Lung) |
|---|---|---|---|
| Analogue I | 8.5 | 10.2 | 15.1 |
| Analogue J | 4.2 | 5.8 | 7.9 |
| Analogue K | >50 | >50 | >50 |
| Analogue L | 7.2 | 9.1 | 11.5 |
Note: Data is representative of findings for various benzoxazole analogues reported in preclinical studies. Actual values may vary based on the specific molecular structure.
A significant mechanism of action proposed for some nitro-benzoxadiazole derivatives, which are structurally related to nitro-benzoxazoles, involves the inhibition of glutathione (B108866) S-transferases (GSTs). These enzymes are often overexpressed in tumor cells and contribute to drug resistance. By acting as suicide inhibitors for GSTs, these compounds can lead to the accumulation of cellular stress and trigger apoptosis, a form of programmed cell death, in cancer cells.
Elucidation of Molecular Mechanisms of Anticancer Activity
The anticancer properties of benzoxazole derivatives, including analogues of 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole, are attributed to a variety of complex molecular mechanisms. Preclinical research has focused on how these compounds interact with key cellular components and pathways to inhibit cancer cell growth and induce cell death. These mechanisms include the inhibition of critical enzymes, disruption of cellular signaling, induction of apoptosis, and cell cycle arrest.
A primary mechanism through which benzoxazole analogues exert their anticancer effects is by inhibiting enzymes that are crucial for cancer cell survival and proliferation.
Topoisomerases I and II: These enzymes are vital for DNA replication and repair, making them significant targets in cancer therapy. A study on a series of 2-substituted 6-nitrobenzoxazoles demonstrated their potential as topoisomerase inhibitors. Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as the most effective inhibitor of human Topoisomerase I (Topo I), while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent inhibitor of human Topoisomerase IIα (Topo IIα). This research indicates that the 6-nitrobenzoxazole scaffold, a core feature of the subject compound, is a promising framework for the development of novel topoisomerase inhibitors.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several studies have highlighted benzoxazole derivatives as effective VEGFR-2 inhibitors. nih.govtandfonline.comnih.gov A series of novel benzoxazole derivatives were designed and synthesized, with some compounds showing a promising inhibitory effect on VEGFR-2 protein concentration. nih.gov In another study, the most potent anti-proliferative benzoxazole compound also exhibited the most promising VEGFR-2 inhibitory activity, with an IC50 value of 97.38 nM. tandfonline.com These findings underscore the potential of the benzoxazole core in creating agents that can disrupt tumor angiogenesis by targeting VEGFR-2.
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. The 2-(2-arylphenyl)benzoxazole structure has been identified as a new and selective ligand for the COX-2 enzyme. nih.gov Research has demonstrated that compounds with this scaffold can selectively inhibit COX-2, with some analogues showing anti-inflammatory potency comparable to or better than established NSAIDs like celecoxib (B62257) and diclofenac (B195802). nih.gov
Aurora B Kinase: Aurora kinases are critical for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Recent studies have identified novel benzoxazole analogues as promising inhibitors of Aurora B kinase. These compounds are believed to act through ATP-competitive inhibition within the kinase's binding pocket.
Thymidylate Synthase: Thymidylate synthase is a crucial enzyme in the synthesis of DNA precursors. While it is a validated target for cancer chemotherapy, specific research detailing the inhibitory activity of this compound or its direct analogues on this enzyme is not extensively available in the current literature.
| Enzyme Target | Key Findings for Benzoxazole Analogues | Example Compound(s) | Observed Effect |
|---|---|---|---|
| Topoisomerase I | Inhibition of human Topo I by 6-nitrobenzoxazole derivatives. | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | IC50 = 104 µM |
| Topoisomerase IIα | Inhibition of human Topo IIα by 6-nitrobenzoxazole derivatives. | 2-(4'-bromophenyl)-6-nitrobenzoxazole | IC50 = 71 µM |
| VEGFR-2 | Potent inhibition of VEGFR-2 kinase activity. tandfonline.com | Benzoxazole derivative 12l | IC50 = 97.38 nM tandfonline.com |
| COX-2 | Selective inhibition of COX-2 enzyme. nih.gov | 2-(2-Arylphenyl)benzoxazole derivatives | Potent and selective inhibition nih.gov |
| Aurora B Kinase | Identified as promising ATP-competitive inhibitors. | Novel benzoxazole analogues | Preclinical antitumor activity |
DNA intercalation, a process where molecules insert themselves between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. While this is a known anticancer mechanism for some heterocyclic compounds, direct evidence specifically demonstrating the DNA intercalating properties of this compound or its close analogues is limited in published preclinical studies. However, the planar aromatic structure of the benzoxazole ring system is consistent with features often found in DNA intercalating agents. Further biophysical studies are required to confirm or refute this as a potential mechanism of action for this class of compounds.
Cancer cells often exhibit dysregulated signaling pathways that promote their growth and survival. Benzoxazole derivatives have been shown to interfere with these critical pathways. One notable example is the mTOR/p70S6K signaling pathway, which is crucial for cell cycle progression and survival. A benzoxazole derivative known as K313 was found to downregulate the phosphorylation of p70S6K, a key downstream molecule of mTOR. nih.gov By inhibiting this pathway, the compound effectively hinders ribosomal biogenesis and the translation of specific mRNAs necessary for cancer cell proliferation. nih.gov This suggests that targeting the mTOR/p70S6K pathway is a viable mechanistic strategy for the anticancer action of certain benzoxazole analogues.
Inducing apoptosis (programmed cell death) and causing cell cycle arrest are hallmark strategies for effective cancer chemotherapy. Numerous studies have confirmed that benzoxazole derivatives are capable of initiating these processes in cancer cells.
Apoptosis: Research has shown that benzoxazole compounds can trigger apoptosis through various cellular mechanisms. One study found that the benzoxazole derivative K313 mediated cell apoptosis accompanied by the activation of caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov This process was also associated with a significant decrease in mitochondrial membrane potential, indicating the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov Another investigation linked the VEGFR-2 inhibitory activity of a benzoxazole derivative to the induction of apoptosis in HepG2 cells, which was confirmed by a significant increase in caspase-3 levels. nih.govnih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, benzoxazole analogues can halt the progression of the cell cycle, preventing cancer cells from dividing. The derivative K313 was reported to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov Similarly, another benzoxazole compound was found to arrest HepG2 cell growth primarily at the Pre-G1 and G1 phases of the cell cycle. tandfonline.com This disruption of the normal cell cycle prevents the proliferation of malignant cells.
Anti-inflammatory and Analgesic Research of Benzoxazole Derivatives
The benzoxazole scaffold is not only prominent in anticancer research but also serves as a foundation for the development of potent anti-inflammatory and analgesic agents. This activity is largely attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the production of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Research has identified various benzoxazole derivatives as potent and often selective inhibitors of COX-2. nih.govnano-ntp.comnih.gov
The 2-(2-arylphenyl)benzoxazole scaffold has been highlighted as a novel framework for selective COX-2 inhibition. nih.gov Compounds based on this structure have demonstrated significant inhibitory activity against COX-2 while showing considerably less activity against the COX-1 isoform, which is associated with maintaining normal physiological functions. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
| Compound Series | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
|---|---|---|---|
| Benzoxazole-benzamide analog 66 | - | 0.14 µM | - |
| Bioactive benzoxazole analog 62 | >1.02 µM | 0.04 µM | >25.5 |
| Methyl-2-Amino benzoxazole carboxylate Tosylate | - | 11.5 µg/ml | - |
| Methyl-2-Amino benzoxazole carboxylate Mesylate | - | 16.4 µg/ml | - |
Modulation of Inflammatory Mediators
Analogues of this compound have been investigated for their potential to modulate key inflammatory mediators, a critical aspect of their preclinical anti-inflammatory profile. Research into structurally related 2-substituted benzoxazoles indicates that a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov
In preclinical studies, certain 2-substituted benzoxazole derivatives have demonstrated potent anti-inflammatory activity with a favorable gastro-protective profile. nih.govresearchgate.net Five specific compounds (2a, 2b, 3a, 3b, and 3c) from a synthesized series exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in animals. nih.govresearchgate.net Molecular docking studies of these compounds showed a significant binding potential within the protein pocket of the COX-2 enzyme, suggesting a selective inhibition mechanism. nih.gov Furthermore, these five compounds also showed a significant gastro-protective effect when compared to the standard drug, Omeprazole, in an ethanol-induced anti-ulcer rat model. researchgate.net
Another study identified 2-(2-arylphenyl)benzoxazole as a novel scaffold for the selective inhibition of COX-2. acs.org Specific compounds from this series, namely 3g, 3n, and 3o, were found to selectively inhibit COX-2. The in vivo anti-inflammatory potency of compounds 3g and 3n was comparable to that of the clinically used NSAIDs diclofenac and celecoxib at two different doses. acs.org Notably, compound 3o demonstrated superior potency compared to these established anti-inflammatory agents. acs.org These findings suggest that benzoxazole analogues can effectively modulate inflammatory pathways, primarily through the selective inhibition of COX-2, which is a key mediator in the inflammatory cascade.
| Compound | In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | COX-2 Binding Potential (Molecular Docking) | Gastro-protective Effect (Ethanol-induced ulcer model) |
|---|---|---|---|
| 2a | Potent | Significant | Significant |
| 2b | Potent | Significant | Significant |
| 3a | Potent | Significant | Significant |
| 3b | Potent | Significant | Significant |
| 3c | Potent | Significant | Significant |
Other Significant Preclinical Biological Activities
Analogues of this compound, particularly those with a 5-nitro substitution, have shown promise as anthelmintic agents in preclinical studies. The mechanism of action for many anthelmintic drugs, including those in the benzimidazole (B57391) class, involves the inhibition of β-tubulin, a critical protein for microtubule formation in parasites. researchgate.netnih.gov Microtubules are essential for various cellular functions, and their disruption can lead to parasite death.
A study focused on novel 5-nitro-1,3-benzoxazole derivatives demonstrated their potential as anthelmintic molecules. researchgate.net In this research, several synthesized compounds were screened for their in vitro anthelmintic activity. To understand the mechanism, molecular docking studies were performed to investigate the inhibition of β-tubulin, a key target protein in parasites. The results indicated that compounds 1 and 4 from the series emerged as potent anthelmintic molecules. The molecular docking analysis supported these findings, showing that these compounds have a good affinity for the active pocket of β-tubulin, suggesting they may act as effective inhibitors of this protein. researchgate.net
Further research into benzoxazole-substituted thiazolyl-pyrazole derivatives has also highlighted β-tubulin as a primary target. In vitro analyses revealed that these compounds could disrupt microtubule organization by downregulating the expression of β-tubulin. researchgate.net This disruption of the microtubule network is a key factor in the observed antiproliferative and pro-apoptotic activity of these compounds. researchgate.net Molecular docking and dynamics simulations have further confirmed the stable binding of these derivatives within the β-tubulin target, reinforcing their potential as β-tubulin inhibitors. researchgate.net
| Compound | In Vitro Anthelmintic Activity | β-tubulin Inhibition (Molecular Docking) |
|---|---|---|
| Compound 1 | Potent | Good affinity for active pocket |
| Compound 4 | Potent | Good affinity for active pocket |
Preclinical investigations have highlighted the potential of benzoxazole derivatives as effective agents for the treatment of psoriasis, a chronic immune-mediated skin disease. nih.govnih.gov The therapeutic effects are believed to be linked to their immunomodulatory and anti-inflammatory properties. nih.gov
In a study utilizing an imiquimod (B1671794) (IMQ)-induced psoriatic mouse model, two benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were evaluated for their anti-psoriatic activity. nih.govnih.gov Both topical (1% w/w) and oral administration of CBA and MCBA resulted in a significant reduction in the clinical signs of psoriasis, including erythema intensity, skin thickness, and desquamation. nih.govnih.gov This was reflected in a significant decrease in the Psoriasis Area Severity Index (PASI) value. nih.gov
Histopathological analysis of the skin tissues from the treated mice revealed a marked reduction in psoriatic alterations such as hyperkeratosis, parakeratosis, scale crust, edema, and hyperplasia. nih.gov The anti-psoriatic effects of MCBA were found to be stronger than those of CBA, and comparable to the reference drug, Clobetasol propionate. nih.govnih.gov The immunomodulatory effects of benzoxazole derivatives are thought to be a key contributor to their anti-psoriatic action, potentially through the modulation of T-lymphocyte activity, which plays a central role in the pathogenesis of psoriasis. nih.gov
| Compound | Administration Route | Effect on PASI Score | Histopathological Improvement | Comparison to Clobetasol Propionate |
|---|---|---|---|---|
| CBA | Topical and Oral | Significant Decrease | Significant Reduction in Psoriatic Alterations | Effective |
| MCBA | Topical and Oral | Significant Decrease | Significant Reduction in Psoriatic Alterations | Comparable |
Analogues of this compound have been explored for their potential activities within the central nervous system (CNS), with a particular focus on their interactions with sigma receptors. Sigma receptors, which are divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in various neuronal functions and are considered targets for therapeutic intervention in psychiatric and neurological disorders. nih.govsigmaaldrich.com
A series of new benzo[d]oxazol-2(3H)-one derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. nih.gov The results of these binding studies confirmed that the benzoxazolone moiety confers a preference for σ1 sites. nih.gov The affinity for σ1 receptors was significantly influenced by the type and position of substituents on the N-benzyl ring. nih.gov Notably, a chloro-substituted compound demonstrated the highest affinity and selectivity for the σ1 receptor, with Ki values of 0.1 nM for σ1 and 427 nM for σ2, resulting in a selectivity ratio (K i σ2/K i σ1) of 4270. nih.gov This indicates that certain benzoxazolone derivatives are among the most selective ligands for the σ1 receptor. nih.gov
In another study, a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were assessed for their affinity at σ1 and σ2 receptor subtypes. nih.gov Several of these compounds showed a preferential selectivity for σ1 binding sites. For instance, compound 3 [3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one] displayed a high affinity for σ1 binding sites with a Ki value of 8.5 nM and had a 58-fold lower affinity for σ2 receptors. nih.gov
Regarding dopamine (B1211576) receptor affinities, the same study found that these potent sigma receptor ligands had negligible affinity for dopamine D2 receptors, as well as for µ-, δ-, and κ-opioid receptors, 5-HT2, and muscarinic M2 receptors. nih.gov This suggests a degree of selectivity for sigma receptors over other common CNS targets.
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |
|---|---|---|---|
| Chloro-substituted benzo[d]oxazol-2(3H)-one | 0.1 | 427 | 4270 |
| Compound 3 | 8.5 | - | 58-fold less affinity for σ2 |
The benzoxazole scaffold has been a subject of interest in the development of novel anti-HIV agents, primarily targeting the HIV-1 reverse transcriptase (RT) enzyme. thieme-connect.comresearchgate.net This enzyme is crucial for the replication of the HIV virus, as it is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's chromosome. thieme-connect.com
In a study investigating 2,5,6-trisubstituted benzoxazole, benzothiazole, and benzimidazole derivatives, their inhibitory activity against HIV-1 RT was determined. thieme-connect.comresearchgate.net The results were presented as IC50 values, which is the concentration of the compound required to inhibit the activity of the reverse transcriptase by 50%. The compounds were found to inhibit the binding of thymidine (B127349) to RT in vitro, with IC50 values ranging from 6.3x10^5 µmol/l to 0.34 µmol/l. researchgate.net
One notable benzoxazole derivative, 3-(4,7-dichlorobenzoxazol-2-ylmethylamino)-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661), was identified as a specific non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. thieme-connect.com The use of this compound in combination therapy with zidovudine (B1683550) resulted in a significant decrease in viraemia in some patients with primary HIV infection. thieme-connect.com
While these studies provide a strong indication of the anti-HIV potential of the benzoxazole class of compounds through the inhibition of reverse transcriptase, specific preclinical data for this compound is not detailed in the available literature. However, the existing research on related analogues suggests that this compound could also exhibit anti-HIV activity via a similar mechanism.
Benzoxazole derivatives have been identified as a promising class of compounds in the search for new antihyperglycemic agents. nih.govpharmacophorejournal.compharmacophorejournal.com Preclinical studies have demonstrated their potential to lower blood glucose levels, suggesting they could be beneficial in the management of diabetes mellitus. pharmacophorejournal.compharmacophorejournal.com
In one study, a new series of benzoxazole 2,4-thiazolidinediones was synthesized and evaluated for hypoglycemic activity in genetically obese and diabetic yellow KK mice. nih.gov The 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives from this series showed significantly more potent activity than established 2,4-thiazolidinedione (B21345) drugs like ciglitazone, troglitazone, and pioglitazone. nih.gov
Another research effort focused on the design, synthesis, and in vivo testing of a new series of benzoxazole derivatives as antihyperglycemic agents in alloxan-induced diabetic Wistar albino rats. pharmacophorejournal.compharmacophorejournal.com Most of the synthesized compounds exhibited significant antihyperglycemic activity when compared to the standard drug, pioglitazone. pharmacophorejournal.compharmacophorejournal.com The study selected 50 mg/kg doses of the different synthetic benzoxazole derivatives for evaluating their antihyperglycemic activity. pharmacophorejournal.com
These preclinical findings indicate that the benzoxazole nucleus is a valuable scaffold for developing new therapeutic agents for diabetes. The mechanism of action is likely related to the structural features of these compounds, which can be designed to interact with key targets in glucose metabolism. While specific data on the antihyperglycemic potentiating effects of this compound is not available, the positive results from studies on its analogues suggest that it could also possess similar activity.
Computational Chemistry and Molecular Modeling in Benzoxazole Research
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein receptor.
In the context of 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole, molecular docking could be used to screen a panel of known biological targets to identify potential proteins with which it might interact. This process would involve preparing a 3D structure of the compound and docking it into the binding sites of various proteins. The analysis of the resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that could stabilize the ligand-protein complex.
Once a potential target is identified, molecular docking can predict the binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), which provides a qualitative measure of the strength of the interaction. Different docking algorithms could predict various possible binding modes, offering hypotheses about how the compound might exert a biological effect.
Without specific studies on this compound, a data table of its binding affinities cannot be provided.
Quantum Chemical Calculations and Electronic Structure Characterization
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's reactivity and its potential to interact with biological macromolecules.
Specific electronic structure data for this compound is not available in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can be used to assess the conformational flexibility of this compound and to evaluate the stability of its potential complexes with protein targets over a period of time. By simulating the dynamic behavior of the system, researchers can gain a more realistic understanding of the binding interactions.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological properties. These predictions are valuable for filtering out compounds with unfavorable profiles early in the drug discovery process.
Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are typically based on established rules, such as Lipinski's rule of five, and more complex quantitative structure-property relationship (QSPR) models.
A predictive ADMET profile for this compound would be speculative without dedicated computational studies. A hypothetical data table based on general predictions for similar structures is presented for illustrative purposes only.
| Property | Predicted Value |
| Molecular Weight | ~274.66 g/mol |
| LogP | N/A |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of 5 | N/A |
| Oral Bioavailability | N/A |
Note: The values in this table are estimations based on the chemical structure and have not been experimentally or computationally validated in published research.
Computational Toxicity Risk Assessment
A crucial aspect of computational chemistry in drug discovery and chemical safety is the early identification of potential toxicity risks. For the compound this compound, a comprehensive in silico toxicity risk assessment can be constructed by analyzing its structural motifs and employing various predictive models. This assessment focuses on identifying potential hazards based on the well-established toxicological profiles of its constituent chemical fragments: the nitroaromatic group, the chlorophenyl moiety, and the benzoxazole (B165842) core.
The presence of a nitroaromatic group is a significant structural alert, as this class of compounds is widely recognized for its potential to induce various toxic effects, including mutagenicity and carcinogenicity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been extensively developed to predict the toxicity of nitroaromatic compounds. mdpi.com These models often correlate molecular descriptors, such as the energy of the lowest unoccupied molecular orbital (E_LUMO), with toxicological endpoints. mdpi.com A lower E_LUMO suggests a greater susceptibility to metabolic reduction, a key step in the activation of many nitroaromatics to DNA-reactive species.
The chlorophenyl group also contributes to the toxicological profile. Chlorinated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation. In silico models for chlorophenols and related compounds have been developed to predict a range of toxicities, including hepatic and neurological effects. cdc.gov The position and number of chlorine atoms on the aromatic ring are critical determinants of toxicity, influencing the compound's lipophilicity and metabolic fate. researchgate.net
The benzoxazole nucleus, while being a common scaffold in many pharmacologically active compounds, is not devoid of potential toxicity concerns. biotech-asia.org Computational analysis can help in identifying potential liabilities associated with this heterocyclic system, such as the potential for metabolic activation to reactive intermediates. nih.gov
An integrated computational toxicity assessment of this compound would typically involve a battery of in silico models, including expert rule-based systems, statistical-based QSAR models, and molecular docking studies to predict interactions with key proteins involved in toxicity pathways.
Detailed Research Findings from Computational Models:
Mutagenicity/Genotoxicity: Due to the presence of the nitroaromatic moiety, a primary concern is mutagenicity. Computational systems often flag this structural feature as a potential DNA-reactive toxicophore. researchgate.net The predicted mechanism involves the enzymatic reduction of the nitro group to a nitroso derivative, which can then be further reduced to a hydroxylamine (B1172632). This hydroxylamine can be converted to a highly reactive nitrenium ion that can form covalent adducts with DNA bases, leading to mutations.
Carcinogenicity: A positive prediction for mutagenicity often correlates with a higher risk of carcinogenicity. Long-term carcinogenicity predictions for nitroaromatic compounds are a staple of computational toxicology models. nih.gov
Hepatotoxicity: The liver is a primary site for the metabolism of xenobiotics, and both nitroaromatic and chlorinated phenolic compounds have been associated with liver toxicity. cdc.gov In silico models may predict potential hepatotoxicity for this compound through mechanisms such as oxidative stress, mitochondrial dysfunction, or the formation of reactive metabolites that can covalently bind to liver proteins.
Ecotoxicity: The environmental fate and toxicity of the compound are also amenable to computational prediction. QSAR models are frequently used to estimate aquatic toxicity (e.g., to fish and daphnia). mdpi.com The lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (logP), is a key descriptor in these models, with higher lipophilicity generally correlating with greater potential for bioaccumulation and aquatic toxicity.
The following data tables provide an illustrative summary of a computational toxicity risk assessment for this compound, based on methodologies applied to its structural analogues.
| Toxicity Endpoint | Prediction | Computational Model Type | Key Structural Alert | Confidence Level |
|---|---|---|---|---|
| Mutagenicity (Ames Test) | Positive | Expert Rule-Based (e.g., DEREK Nexus) | Aromatic Nitro Group | High |
| Carcinogenicity | Potential Carcinogen | Statistical-Based QSAR | Nitroaromatic Moiety | Moderate |
| Hepatotoxicity | Potential Hepatotoxin | (Q)SAR, Read-Across | Chlorophenol & Nitroaromatic | Moderate |
| Developmental Toxicity | Inconclusive | Various QSAR Models | N/A | Low |
| Endpoint | Predicted Value | Model | Primary Descriptor |
|---|---|---|---|
| Fish Acute Toxicity (96h LC50) | 1-10 mg/L | EPI Suite™ - ECOSAR | logP |
| Daphnia Magna Acute Toxicity (48h EC50) | 1-10 mg/L | EPI Suite™ - ECOSAR | logP |
| Green Algae Toxicity (72h EC50) | 0.1-1 mg/L | EPI Suite™ - ECOSAR | logP |
| Biodegradation | Not readily biodegradable | BIOWIN™ | Structural Fragments |
Advanced Characterization and Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole is expected to exhibit distinct signals corresponding to the protons on the benzoxazole (B165842) ring and the chlorophenyl ring. The electron-withdrawing nature of the nitro group (-NO₂) will significantly deshield the protons on the benzoxazole core, shifting them to a lower field (higher ppm values). The protons on the 2-chlorophenyl ring will show a complex splitting pattern due to their proximity and coupling with each other. Aromatic protons typically appear in the range of 7.0-9.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly attached to the electronegative oxygen, nitrogen, and chlorine atoms, as well as the nitro group, are expected to be shifted downfield. The spectrum would clearly distinguish between the carbons of the benzoxazole system and those of the chlorophenyl ring. Quaternary carbons, such as C2, C3a, and C7a of the benzoxazole ring and the carbon bearing the chlorine atom, will appear as signals with lower intensity.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| H4 | ~8.6 | - | Doublet, deshielded by nitro group |
| H5 | ~8.3 | - | Doublet of doublets, deshielded by nitro group |
| H7 | ~7.8 | - | Doublet |
| H3' | ~7.6 | - | Multiplet |
| H4' | ~7.5 | - | Multiplet |
| H5' | ~7.5 | - | Multiplet |
| H6' | ~8.2 | - | Multiplet, deshielded by proximity to oxazole (B20620) N |
| C2 | - | ~164 | Benzoxazole C=N carbon |
| C3a | - | ~152 | Benzoxazole bridgehead carbon |
| C4 | - | ~120 | |
| C5 | - | ~122 | |
| C6 | - | ~146 | Carbon attached to nitro group |
| C7 | - | ~112 | |
| C7a | - | ~142 | Benzoxazole bridgehead carbon |
| C1' | - | ~128 | Phenyl carbon attached to benzoxazole |
| C2' | - | ~132 | Phenyl carbon attached to chlorine |
| C3' | - | ~131 | |
| C4' | - | ~128 | |
| C5' | - | ~130 | |
| C6' | - | ~133 |
Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₇ClN₂O₃), the molecular weight is 286.66 g/mol .
In an LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 287. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion, with an [M+H+2]⁺ peak at m/z 289, approximately one-third the intensity of the [M+H]⁺ peak.
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule would fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govresearchgate.net The bond between the benzoxazole system and the chlorophenyl ring is also a likely point of cleavage.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments
| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Neutral Loss |
| 287/289 | [C₁₃H₈ClN₂O₃]⁺ | - |
| 241/243 | [C₁₃H₈ClN₂O]⁺ | NO₂ |
| 257/259 | [C₁₃H₈ClN₂O₂]⁺ | NO |
| 176 | [C₇H₃N₂O₃]⁺ | C₆H₄Cl |
| 111/113 | [C₆H₄Cl]⁺ | C₇H₃N₂O₃ |
Note: The m/z values correspond to the [M+H]⁺ ion and its fragments. The dual m/z values (e.g., 287/289) represent the isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display several characteristic absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂). The benzoxazole ring would be identified by C=N and C-O-C stretching vibrations. Aromatic C-H stretching and bending vibrations, as well as the C-Cl stretching vibration, would also be present.
Interactive Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic rings |
| ~1610-1590 | C=N stretch | Benzoxazole ring |
| ~1550-1520 | Asymmetric NO₂ stretch | Nitro group |
| ~1360-1330 | Symmetric NO₂ stretch | Nitro group |
| ~1250-1200 | C-O-C stretch | Benzoxazole ring |
| ~1100-1000 | C-Cl stretch | Chlorophenyl group |
| ~850-750 | C-H out-of-plane bend | Aromatic rings |
Note: These are typical wavenumber ranges for the specified functional groups.
X-ray Crystallography for Precise Molecular Structure Determination
Although a crystal structure for this compound is not publicly available, it is expected that the benzoxazole ring system would be largely planar. The 2-chlorophenyl ring would be twisted out of the plane of the benzoxazole core due to steric hindrance between the ortho-chlorine and the oxazole ring. This dihedral angle is a key conformational feature. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and interactions involving the nitro group would likely play a significant role in the crystal packing.
Interactive Table 4: Representative Crystallographic Parameters for a Substituted Benzoxazole
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 8-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 or 8 |
Note: This table presents typical values for similar organic molecules and is for illustrative purposes only.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). The benzoxazole moiety is a known chromophore.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the UVA range (320-400 nm) and UVB range (290-320 nm). scielo.br The extended conjugation of the benzoxazole system coupled with the electron-withdrawing nitro group and the chlorophenyl substituent would likely result in absorption maxima (λ_max) at longer wavelengths compared to unsubstituted benzoxazole. scielo.br The nitro group, in particular, often causes a bathochromic (red) shift in the absorption spectrum.
Interactive Table 5: Predicted UV-Visible Absorption Data
| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | ~330-360 | > 15,000 | π → π |
| Ethanol | ~270-290 | > 10,000 | π → π |
Note: The predicted values are based on the analysis of similar 2-phenylbenzoxazole (B188899) and nitro-substituted aromatic systems.
Interdisciplinary and Collaborative Research Approaches
Synergistic Integration of Synthetic Chemistry and Biological Screening
The synergy between synthetic chemistry and biological screening is fundamental to the discovery of new bioactive compounds. This iterative process allows for the systematic modification of a lead compound, such as 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole, and the subsequent evaluation of how these structural changes affect its biological activity.
The synthesis of 2-substituted benzoxazole (B165842) derivatives is a well-established area of medicinal chemistry. Various synthetic routes are employed to create a library of analogues, where the substituents on the phenyl ring and the benzoxazole core are systematically varied. For instance, the presence of the electron-withdrawing nitro group at the 6-position and the chloro group at the 2-position of the phenyl ring are key features of the parent compound. Synthetic strategies often involve the condensation of substituted 2-aminophenols with corresponding aldehydes or carboxylic acids.
Once synthesized, these derivatives undergo a battery of biological screening assays to determine their pharmacological profile. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The screening process typically begins with broad in vitro assays to identify any significant biological effects. For example, in the context of antimicrobial activity, newly synthesized compounds are tested against a panel of clinically relevant bacteria and fungi.
The data obtained from these screenings provide crucial feedback for the synthetic chemists. Structure-activity relationship (SAR) studies are then conducted to understand how specific structural modifications influence the observed biological activity. This integrated approach allows for the rational design of subsequent generations of compounds with improved potency and selectivity.
Table 1: Illustrative Antimicrobial Activity of Substituted Benzoxazole Derivatives
| Compound ID | R1 (at position 6) | R2 (on phenyl ring) | Antibacterial Activity (MIC µg/mL) vs. S. aureus | Antifungal Activity (MIC µg/mL) vs. C. albicans |
| I | -NO2 | 2-Cl | Data not available | Data not available |
| II | -H | 4-Cl | 50 | >100 |
| III | -NO2 | 4-CH3 | 25 | 50 |
| IV | -Cl | 2,4-diCl | 12.5 | 25 |
Note: This table is illustrative and compiles data from research on various benzoxazole derivatives to demonstrate the impact of substitutions on antimicrobial activity. The specific activity of compound I (this compound) is not publicly available in this format.
Bridging Experimental and Computational Methodologies for Comprehensive Understanding
The integration of computational methodologies with experimental work provides a more comprehensive and efficient approach to drug discovery. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel compounds before they are synthesized, thereby saving time and resources.
Molecular docking studies, for instance, can elucidate the potential binding interactions between this compound derivatives and their biological targets. By modeling the binding pose and affinity of these compounds to the active site of an enzyme or receptor, researchers can gain insights into the molecular basis of their activity. This information is invaluable for designing new derivatives with enhanced binding properties. For example, docking studies on similar benzoxazole derivatives have suggested that they may exert their antibacterial effects by inhibiting DNA gyrase.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of yet-unsynthesized analogues. This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active, streamlining the discovery process.
The predictions from these computational models are then validated through experimental testing. This iterative cycle of prediction and validation is a powerful tool for optimizing the pharmacological properties of a lead compound.
Table 2: In Silico Predictions vs. Experimental Data for a Series of Benzoxazole Analogues
| Compound ID | Predicted Antibacterial Activity (Docking Score) | Experimental Antibacterial Activity (MIC µg/mL) | Predicted Anti-inflammatory Activity (QSAR) | Experimental Anti-inflammatory Activity (% Inhibition) |
| A | -8.5 | 25 | High | 75 |
| B | -7.2 | 50 | Moderate | 50 |
| C | -9.1 | 12.5 | High | 85 |
| D | -6.5 | >100 | Low | 20 |
Note: This table is a representative example of how computational predictions are correlated with experimental results in the study of benzoxazole derivatives.
Emerging Trends and Future Research Directions for this compound Derivatives
The field of medicinal chemistry is constantly evolving, with new technologies and research paradigms shaping the future of drug discovery. For this compound and its derivatives, several emerging trends and future research directions hold significant promise.
One key area of future research is the exploration of novel biological targets for this class of compounds. While much of the current research has focused on their antimicrobial and anti-inflammatory properties, their diverse chemical structure suggests that they may have other, as-yet-undiscovered, therapeutic applications. High-throughput screening against a wider range of biological targets could uncover new and unexpected activities.
Another promising avenue is the development of more sophisticated computational models to guide the design of new derivatives. The use of artificial intelligence and machine learning algorithms can enhance the predictive accuracy of QSAR and other in silico models, leading to more efficient and successful drug discovery campaigns.
Furthermore, the principles of green chemistry are becoming increasingly important in the synthesis of new pharmaceutical compounds. Future research will likely focus on developing more environmentally friendly and sustainable synthetic routes for the production of this compound and its analogues.
Finally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is essential for their potential translation into clinical candidates. Future studies should focus on elucidating their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action at the molecular level.
Q & A
Q. What are the established synthetic routes for preparing 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of benzoxazole derivatives typically involves cyclocondensation reactions. For example, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole was synthesized by reacting 2-amino-5-nitrophenol with toluic acid in polyphosphoric acid (PPA) at 150°C . Adapting this method for this compound would require substituting toluic acid with 2-chlorobenzoic acid. Key factors for yield optimization include:
- Acid Catalyst: PPA acts as both a solvent and dehydrating agent, promoting cyclization.
- Temperature Control: Maintaining 150–160°C prevents incomplete reaction or decomposition.
- Purification: Recrystallization from ethanol or acetonitrile is effective for isolating high-purity crystals .
Table 1: Example Reaction Conditions for Benzoxazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-nitrophenol | 2-Chlorobenzoic acid | PPA | 150 | ~65–70* |
*Theoretical yield based on analogous synthesis .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths, angles, and packing motifs. For example, the 4-methylphenyl derivative was refined using SHELXL, revealing a planar benzoxazole core (deviation < 0.01 Å) and dihedral angles between substituents .
- Spectroscopy: H/C NMR confirms proton environments and substituent positions. Nitro and chloro groups exhibit distinct electronic effects in H NMR.
- Elemental Analysis: Matches experimental and theoretical C/H/N/O percentages to verify stoichiometry.
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can anisotropic displacement parameters be accurately modeled?
Methodological Answer: Challenges include:
- Disorder in Substituents: The 2-chlorophenyl group may exhibit rotational disorder, requiring multi-position modeling (e.g., split occupancy for methyl groups in the 4-methylphenyl analog ).
- Anisotropic Refinement: Use SHELXL or WinGX to model anisotropic displacement parameters (ADPs). For example, ADPs for the nitro group in the 4-methylphenyl derivative showed elongation perpendicular to the benzoxazole plane due to thermal motion .
- Hydrogen Bonding: Weak C–H⋯O interactions (e.g., 2.30–2.50 Å) require high-resolution data for accurate modeling .
Table 2: Hydrogen Bond Geometry in a Related Benzoxazole Derivative
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| C8–H8⋯O2 | 0.93 | 2.37 | 3.203 | 149 |
| C14–H14B⋯O3 | 0.96 | 2.52 | 3.314 | 140 |
Q. How does the substitution pattern on the benzoxazole ring (e.g., 2-chlorophenyl vs. 4-methylphenyl) influence π-conjugation and molecular packing in the solid state?
Methodological Answer:
- π-Conjugation: Electron-withdrawing groups (e.g., -NO, -Cl) enhance conjugation. In the 4-methylphenyl derivative, the benzoxazole and phenyl rings are nearly coplanar (dihedral angle = 6.7°), facilitating π-delocalization . The 2-chlorophenyl group may introduce steric hindrance, slightly increasing dihedral angles.
- Packing Effects: Chloro substituents can alter intermolecular interactions. For example, C–Cl⋯π interactions may compete with weak hydrogen bonds, affecting crystal symmetry (e.g., orthorhombic vs. monoclinic systems) .
Computational Guidance: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict conjugation efficiency by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
